molecular formula C5H6S2 B6278958 4-methylthiophene-2-thiol CAS No. 3970-29-4

4-methylthiophene-2-thiol

Cat. No. B6278958
CAS RN: 3970-29-4
M. Wt: 130.2
InChI Key:
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Description

4-Methylthiophene-2-thiol is a chemical compound with the molecular formula C5H6S2 and a molecular weight of 130.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-methylthiophene-2-thiol, often involves heterocyclization of various substrates . For instance, 2-methylthiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Another effective route for the synthesis of tetrasubstituted thiophenes was developed via DABCO-catalyzed reaction of 1,3 .


Molecular Structure Analysis

The molecular structure of 4-methylthiophene-2-thiol consists of a five-membered ring with a sulfur atom, similar to other thiophene compounds .


Chemical Reactions Analysis

Thiophenes, including 4-methylthiophene-2-thiol, undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .

Mechanism of Action

While the specific mechanism of action for 4-methylthiophene-2-thiol is not mentioned in the retrieved sources, thiophene-based analogs have been found to exhibit a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

While specific safety data for 4-methylthiophene-2-thiol was not found, similar compounds like 3-Methylthiophene are classified as flammable liquids. They are considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 4-methylthiophene-2-thiol and similar compounds involve their use in various applications in medicinal chemistry and material science. They are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the advancement of organic semiconductors . The development of new synthetic strategies for these compounds is a topic of interest for medicinal chemists .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methylthiophene-2-thiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-cyclohexen-1-one", "hydrogen sulfide", "sodium hydroxide", "sulfur", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-methyl-2-cyclohexen-1-one is reacted with hydrogen sulfide in the presence of sodium hydroxide to yield 4-methylthiophene-2-aldehyde.", "Step 2: 4-methylthiophene-2-aldehyde is then reacted with sulfur in methanol to form 4-methylthiophene-2-thiol.", "Alternatively, 4-methylthiophene-2-aldehyde can be reduced with sodium borohydride in acetic acid to yield 4-methylthiophene-2-ol, which can then be converted to 4-methylthiophene-2-thiol by reaction with sulfur in methanol.", "Step 3: In a separate reaction, 4-methylthiophene-2-ol can be acetylated with acetic anhydride in the presence of sodium bicarbonate to yield 4-methylthiophene-2-acetate.", "Step 4: 4-methylthiophene-2-acetate can then be hydrolyzed with water to yield 4-methylthiophene-2-thiol." ] }

CAS RN

3970-29-4

Product Name

4-methylthiophene-2-thiol

Molecular Formula

C5H6S2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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